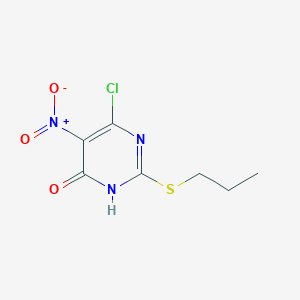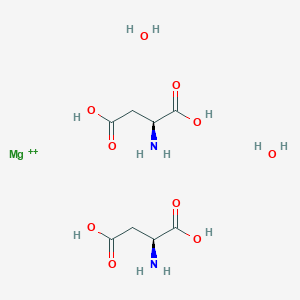
N2-isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
Overview
Description
N2-isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine (IB-DMTr-dG) is a synthetic modified nucleoside that has been studied for its potential applications in biochemistry, molecular biology, and medicine. It is a derivative of the natural nucleoside deoxyguanosine (dG), and is composed of a nitrogenous base, a sugar, and a modified acyl group. IB-DMTr-dG has been shown to possess a number of advantageous properties, such as increased stability and solubility, and enhanced reactivity, making it an attractive choice for use in a variety of research applications.
Scientific Research Applications
Efficient Synthesis and Oligonucleotide Incorporation
An efficient synthesis approach for derivatives of N2-isobutyryl-2'-deoxyguanosine, including modifications to improve its reactivity and incorporation into oligonucleotides, has been developed. These methodologies facilitate the production of oligonucleotides for research and therapeutic purposes, highlighting the importance of chemical modifications for enhanced stability and functionality in nucleic acid-based applications (Guzaev, 1992).
Modified Oligonucleotide Synthesis for Biomedical Applications
Innovations in oligonucleotide synthesis, including the use of modified versions of N2-isobutyryl-2'-deoxyguanosine, have shown potential in creating novel oligomers with specific properties. Such modifications can lead to the development of oligonucleotides with unique structural and functional attributes, potentially applicable in therapeutic interventions, diagnostic tools, and as molecular probes in biomedical research (Wilson et al., 2018).
Role in Nucleotide Analogue Research
The compound and its derivatives are pivotal in the research of nucleotide analogues, contributing to the understanding of nucleic acid interactions, stability, and conformational dynamics. This research has implications for the design of nucleic acid-based drugs, offering insights into the mechanisms of action and the potential for targeting specific genetic sequences or structures (Hasan et al., 1997).
Exploration of Anti-inflammatory and Anti-neoplastic Activities
Derivatives of N2-isobutyryl-2'-deoxyguanosine have been explored for their anti-inflammatory and anti-neoplastic activities, demonstrating the versatility of nucleoside analogues in medicinal chemistry. These studies underscore the potential of modified nucleosides in developing new therapeutic agents for treating various diseases, including cancer and inflammatory conditions (Rajendran et al., 1994).
Advances in Solid-phase Synthesis Techniques
Research into the solid-phase synthesis of oligodeoxyribonucleotides incorporating modified bases such as N2-isobutyryl-2'-deoxyguanosine has led to significant advancements in the field of synthetic biology and molecular engineering. These techniques enable the precise manipulation of nucleic acid sequences, facilitating the creation of synthetic genes, regulatory elements, and other DNA/RNA constructs for research and therapeutic purposes (Roelen et al., 1991).
properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(28(19-41)46-29)47-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMKNQDKTCCNED-ZGIBFIJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131266 | |
| Record name | 3′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine | |
CAS RN |
140712-81-8 | |
| Record name | 3′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140712-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459974.png)
![7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1459975.png)
![4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1459976.png)



![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)





![[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1459994.png)
